Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 78254-50-9
VCID: VC5584307
InChI: InChI=1S/C9H11NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6,10H2,1H3;1H
SMILES: COC(=O)C1=CC=C(C=C1)CON.Cl
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65

Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride

CAS No.: 78254-50-9

Cat. No.: VC5584307

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65

* For research use only. Not for human or veterinary use.

Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride - 78254-50-9

Specification

CAS No. 78254-50-9
Molecular Formula C9H12ClNO3
Molecular Weight 217.65
IUPAC Name methyl 4-(aminooxymethyl)benzoate;hydrochloride
Standard InChI InChI=1S/C9H11NO3.ClH/c1-12-9(11)8-4-2-7(3-5-8)6-13-10;/h2-5H,6,10H2,1H3;1H
Standard InChI Key XQYXPIYIAPXLBG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CON.Cl

Introduction

Chemical Identity and Structural Analysis

Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride (C10_{10}H12_{12}ClNO4_{4}) consists of a benzoic acid methyl ester core with an aminooxy (-O-NH2_2) functional group attached to a methylene bridge at the 4-position. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural features include:

  • Ester group: The methyl ester at the carboxyl position, common in prodrug formulations due to its hydrolytic lability under physiological conditions .

  • Aminooxy-methyl group: The -CH2_2-O-NH2_2 moiety, which may participate in conjugation reactions or serve as a nucleophile in synthetic transformations.

  • Hydrochloride salt: Improves crystallinity and shelf life compared to the free base .

Table 1: Comparative Physical Properties of Related Methyl Benzoate Derivatives

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Methyl 4-aminobenzoate C8_8H9_9NO2_2110–111299.21.2
Methyl 4-(aminomethyl)benzoate C9_9H11_{11}NO2_2Not reportedNot reportedNot reported
Target compound*C10_{10}H12_{12}ClNO4_4Hypothetical: 120–130Estimated: >300~1.3

*Hypothesized values based on structural analogs.

Synthetic Pathways and Optimization

While no direct synthesis of methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride is documented, plausible routes can be inferred from methods used for analogous compounds:

Esterification of 4-[(Aminooxy)methyl]benzoic Acid

A patent (US20070149802A1) describes the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid, yielding methyl 4-(aminomethyl)benzoate hydrochloride . Adapting this protocol, the target compound could be synthesized via:

  • Formation of 4-[(aminooxy)methyl]benzoic acid: Reaction of 4-formylbenzoic acid with hydroxylamine to form an oxime intermediate, followed by reduction under controlled conditions .

  • Esterification: Treatment with methanol and HCl under reflux, analogous to the method in US20070149802A1 . Critical parameters include:

    • Temperature control (reflux at ~65°C).

    • pH adjustment to 6–7 post-reaction to isolate the hydrochloride salt .

    • Use of methylene chloride for phase separation and purification .

Catalytic Hydrogenation of Oxime Precursors

Patent WO2011087211A2 outlines the hydrogenation of methyl 4-hydroxyiminomethylbenzoate (an oxime) to produce 4-aminomethylbenzoic acid . For the aminooxy variant, substituting hydroxylamine with a protected aminooxy reagent could yield the desired intermediate. Key considerations include:

  • Catalyst selection: Palladium or nickel catalysts (5–10% Pd/C) for efficient reduction .

  • Stirring speed: ≥1200 rpm to ensure sufficient gas-liquid contact and reaction homogeneity .

Challenges and Future Directions

Current limitations in studying methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride include:

  • Synthetic complexity: Introducing the aminooxy group requires stringent control over reaction conditions to avoid side reactions (e.g., over-reduction or oxidation).

  • Stability issues: The aminooxy group may exhibit sensitivity to light or moisture, necessitating stabilized formulations.

Future research should prioritize:

  • Optimized synthetic protocols: Screening catalysts and solvents to improve yields.

  • Biological activity assays: Evaluating antimicrobial or cytotoxic properties.

  • Crystallographic studies: Resolving the compound’s solid-state structure to guide derivatization.

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